Corynoxine B

Autophagy mechanism HMGB1 signaling Parkinson's disease

Select Corynoxine B for its pharmacologically distinct, mTOR-independent autophagy mechanism. Unlike its enantiomer corynoxine or rapamycin, it directly binds HMGB1/2 to activate the Beclin 1/VPS34 complex, uniquely restoring autophagic flux blocked by α-synuclein overexpression. This makes it the essential, non-substitutable tool compound for neurodegenerative disease research focused on HMGB1/Beclin 1-dependent pathways and SNCA clearance. Ensure your research model's mechanistic validity by choosing the correct inducer.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 17391-18-3
Cat. No. B15619678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxine B
CAS17391-18-3
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1
InChIKeyDAXYUDFNWXHGBE-XYEDMTIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxine B (CAS 17391-18-3) Procurement Guide: Authentication, Pharmacological Class, and Baseline Specifications for Scientific Sourcing


Corynoxine B (Cory B) is an oxindole alkaloid isolated from the traditional Chinese medicinal plant Uncaria rhynchophylla (Miq.) Jacks. (Gouteng), with a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol [1]. It is the enantiomer of corynoxine (Cory) and belongs to a family of tetracyclic oxindole alkaloids that includes rhynchophylline and isorhynchophylline [2]. Corynoxine B is classified as a Beclin-1-dependent autophagy inducer that directly targets the HMGB1/2 proteins to activate the Beclin 1/VPS34 (PIK3C3) complex, thereby promoting autophagosome formation and enhancing the clearance of aggregation-prone proteins such as α-synuclein (SNCA) and amyloid precursor protein (APP) [3]. This compound is supplied as a solid powder with ≥98% purity by HPLC, is soluble in DMSO at ≥60 mg/mL, and is intended exclusively for preclinical research applications in neurodegenerative disease models .

Why Corynoxine B Cannot Be Substituted by Generic Autophagy Inducers or In-Class Alkaloids: A Scientific Justification for Selective Procurement


Corynoxine B possesses a pharmacologically distinct mechanism of autophagy induction relative to its closest structural and functional analogs, which renders generic substitution scientifically invalid. While corynoxine (its enantiomer) and rapamycin (a canonical autophagy inducer) both activate autophagy through the Akt/mTOR signaling axis—reducing phospho-Akt, phospho-mTOR, and phospho-p70 S6 kinase levels—Corynoxine B induces autophagy via an mTOR-independent mechanism that involves direct binding to HMGB1/2 and promotion of HMGB1-Beclin 1 interaction, leading to activation of the Beclin 1/VPS34 (PIK3C3) complex [1]. This mechanistic divergence has functional consequences: in SNCA-overexpressing PC12 cells where autophagy is pathologically suppressed, Corynoxine B restores autophagic flux by disrupting the inhibitory SNCA-HMGB1 interaction, an activity not shared by mTOR-dependent autophagy enhancers [2]. Additionally, Corynoxine B lacks the lysosomal activity enhancement (mature cathepsin D upregulation, LAMP-1 increase, TFEB nuclear translocation) that corynoxine exhibits in N2a cells expressing Swedish APP, further differentiating its subcellular effects from its enantiomer [3]. These non-redundant mechanistic and functional profiles mean that substituting Corynoxine B with corynoxine, rapamycin, or other Uncaria alkaloids (rhynchophylline, isorhynchophylline) will not recapitulate the same HMGB1/Beclin 1-dependent autophagy activation and SNCA clearance outcomes.

Corynoxine B Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Closest Analogs for Informed Procurement Decisions


Corynoxine B Induces Autophagy via HMGB1-Beclin 1 Interaction, Not mTOR Inhibition: Direct Mechanistic Comparison with Its Enantiomer Corynoxine

Corynoxine B induces autophagy through an mTOR-independent mechanism that depends on the HMGB1-Beclin 1 interaction axis. In contrast, its enantiomer corynoxine activates autophagy via the canonical Akt/mTOR pathway. Specifically, corynoxine treatment reduces phospho-Akt, phospho-mTOR, and phospho-p70 S6 kinase levels in neuronal cells, whereas Corynoxine B does not modulate these mTOR pathway markers [1]. Instead, Corynoxine B directly binds to HMGB1 and HMGB2, as demonstrated by cellular thermal shift assay (CETSA) and surface plasmon resonance (SPR), and promotes the interaction between HMGB1/2 and Beclin 1, leading to enhanced Beclin 1/VPS34 complex activity and increased phosphatidylinositol 3-phosphate (PI3P) production [2]. This mechanistic bifurcation was independently confirmed in a 2015 review summarizing the divergent autophagy regulatory mechanisms of these two enantiomers from Uncaria rhynchophylla [3].

Autophagy mechanism HMGB1 signaling Parkinson's disease Beclin 1/VPS34 complex

Corynoxine B Restores Autophagy in SNCA-Overexpressing Cells by Disrupting SNCA-HMGB1 Binding: Functional Rescue Not Achieved by mTOR-Dependent Inducers

In PC12 cells overexpressing wild-type SNCA or the A53T mutant, autophagy is time-dependently inhibited through a mechanism involving SNCA binding to HMGB1, which impairs cytosolic HMGB1 translocation and blocks HMGB1-Beclin 1 binding while strengthening the inhibitory Beclin 1-Bcl-2 interaction [1]. Corynoxine B treatment restores the deficient cytosolic translocation of HMGB1 and rescues autophagic flux in these SNCA-overexpressing cells by blocking the SNCA-HMGB1 protein-protein interaction [1]. siRNA knockdown of Hmgb1 completely abolishes the autophagy-inhibitory effect of SNCA overexpression and also eliminates the restorative effect of Corynoxine B, confirming HMGB1 as the essential mediator of both the pathological suppression and Corynoxine B-dependent rescue [1]. In contrast, mTOR-dependent autophagy inducers such as rapamycin and corynoxine do not directly address the SNCA-HMGB1 sequestration mechanism, meaning their autophagy-enhancing effects remain subject to the upstream SNCA-imposed blockade on HMGB1-Beclin 1 interaction [2].

α-Synuclein pathology HMGB1 translocation Autophagy restoration Parkinson's disease model

Corynoxine B Does Not Enhance Lysosomal Activity (Cathepsin D, LAMP-1, TFEB) Unlike Its Enantiomer Corynoxine: Differential Subcellular Effect Profile

In N2a cells stably expressing Swedish APP (N2aSwedAPP), corynoxine treatment dose-dependently increased mature cathepsin D levels, increased LAMP-1 staining, and induced nuclear translocation of transcription factor EB (TFEB)—a master regulator of lysosomal biogenesis [1]. In the same study, Corynoxine B did not produce any of these lysosomal-enhancing effects: it failed to increase mature cathepsin D, did not alter LAMP-1 expression, and did not induce TFEB nuclear translocation [1]. Furthermore, corynoxine (but not Corynoxine B) time-dependently decreased mTORC1 activity via the p70S6K and GSK pathways [1]. Both compounds dose-dependently increased LC3-II levels (an autophagy marker) and decreased Aβ levels in N2aSwedAPP cells, confirming that Corynoxine B activates autophagosome formation without concomitant lysosomal enhancement, whereas corynoxine activates both autophagy initiation and lysosomal activity [1]. This was corroborated by a subsequent study showing that corynoxine activates TFEB/TFE3 through AKT/mTOR inhibition and TRPML1-mediated lysosomal calcium release in 5xFAD mice, an activity profile not reported for Corynoxine B [2].

Lysosomal biogenesis Cathepsin D maturation TFEB nuclear translocation Alzheimer's disease model

Corynoxine B Demonstrates In Vivo α-Synuclein Clearance and Behavioral Improvement in A53T Transgenic Mouse Model of Parkinson's Disease

In A53T α-synuclein transgenic mice, a well-established Parkinson's disease model, Corynoxine B treatment enhanced autophagy, promoted α-synuclein clearance, and improved behavioral abnormalities [1]. This was accompanied by in vivo evidence of enhanced Beclin 1/VPS34 complex activity and increased PI3P production [1]. In parallel studies using a wild-type α-synuclein transgenic Drosophila model of PD, Corynoxine B similarly promoted α-synuclein clearance through autophagy enhancement [1]. Additionally, in the Mn-exposure model of parkinsonism (SH-SY5Y cells treated with 200 μM Mn), Corynoxine B at concentrations of 25–100 μM dose-dependently ameliorated Mn-induced autophagic dysregulation and neurotoxicity by dissociating HMGB1 from α-synuclein and restoring HMGB1-Beclin 1 binding [2]. While direct comparator data for other Uncaria alkaloids in identical A53T transgenic mouse models are not available, the in vivo demonstration of target engagement (HMGB1/Beclin 1/PIK3C3 pathway activation) and functional improvement distinguishes Corynoxine B from in-class compounds whose in vivo PD efficacy at the behavioral level remains less characterized [3].

α-Synuclein clearance A53T transgenic mice Parkinson's disease in vivo Behavioral improvement

Corynoxine B Brain Permeability Limitation and the Rationale for Derivative Selection: Comparative Data with Brain-Penetrant Analog CB6

A key limitation of Corynoxine B for in vivo CNS applications is its relatively low brain permeability, which prompted the synthesis of brain-penetrant derivatives [1]. The derivative CB6 (a Corynoxine B analog) was developed specifically to overcome this limitation: at 5–40 μM, CB6 dose-dependently accelerated autophagy flux in N2a cells by activating the PIK3C3 complex and promoting PI3P production, and in MPTP-induced PD mice, oral administration of CB6 at 10–20 mg/kg/day for 21 days significantly improved motor dysfunction and prevented dopaminergic neuron loss in the striatum and substantia nigra pars compacta [1]. While quantitative brain-to-plasma ratios for Corynoxine B vs. CB6 are not directly reported in a single comparative study, the explicit statement that Corynoxine B's "brain permeability is relatively low, which hinders its potential use in treating PD"—in a paper from the same research group that developed CB6—provides a class-level inference that Corynoxine B is a superior in vitro tool compound, whereas CB6 or other brain-penetrant derivatives are preferable for in vivo CNS efficacy studies [1]. In the broader Uncaria alkaloid family, pharmacokinetic studies have quantified brain uptake for corynoxeine (3.08 × 10⁻¹¹ mol/g at 3 h post-oral dose; 3.75 × 10⁻¹¹ mol/g at 74 min post-IV dose), but comparable quantitative brain uptake data for Corynoxine B itself remain sparse in the peer-reviewed literature [2].

Brain permeability Pharmacokinetics CB6 derivative PIK3C3 complex

Corynoxine B Solubility Profile and Formulation-Ready Specifications for In Vitro and In Vivo Dosing Protocols

Corynoxine B demonstrates a defined solubility profile across multiple solvent systems suitable for preclinical experimentation. In pure DMSO, solubility reaches 83.33 mg/mL (216.74 mM), enabling the preparation of concentrated stock solutions . For in vivo-compatible formulations, a validated solvent protocol (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) yields a clear solution at ≥2.08 mg/mL (5.41 mM), and an alternative protocol (10% DMSO + 90% corn oil) achieves comparable solubility . These solubility values position Corynoxine B favorably compared to some in-class alkaloids: isorhynchophylline, for instance, requires specialized calcium channel blocking assays with an EC50 of 10.48 μM, while rhynchophylline, isocorynoxeine, and corynoxeine show weaker vasorelaxant activities with EC50 values of 31.1 μM, 34.27 μM, and 37.15 μM, respectively [1]. Although these are pharmacodynamic rather than solubility metrics, the higher potency of Corynoxine B in autophagy-related assays combined with its well-characterized formulation protocols provides practical procurement advantages for laboratories requiring defined, reproducible dosing regimens.

Solubility Formulation DMSO stock solution In vivo dosing

Optimal Application Scenarios for Corynoxine B (CAS 17391-18-3) Based on Quantitative Differentiation Evidence


In Vitro Mechanistic Studies of mTOR-Independent Autophagy Initiation via HMGB1/Beclin 1 Axis

Corynoxine B is the preferred tool compound for dissecting mTOR-independent autophagy initiation mechanisms in neuronal cell lines (N2a, SH-SY5Y, PC12). Its unique ability to promote HMGB1-Beclin 1 interaction and activate the Beclin 1/VPS34 (PIK3C3) complex without modulating phospho-Akt, phospho-mTOR, or phospho-p70 S6 kinase levels makes it mechanistically orthogonal to mTOR-dependent inducers such as corynoxine and rapamycin. This scenario is directly supported by the mechanistic comparison data showing divergent signaling between Corynoxine B and corynoxine [1] and the independent confirmation of HMGB1/2 as direct binding targets via CETSA and SPR [2].

Cellular Models of α-Synuclein Pathological Aggregation Where Autophagy Is Compromised by SNCA Overexpression

In experimental systems where SNCA overexpression has pathologically sequestered HMGB1 and blocked autophagic flux (such as doxycycline-inducible PC12 cells expressing WT or A53T SNCA), Corynoxine B uniquely restores autophagy by disrupting the inhibitory SNCA-HMGB1 protein interaction. mTOR-dependent inducers (rapamycin, corynoxine) cannot bypass this sequestration, making Corynoxine B the only validated tool for studying autophagy rescue in this specific pathological context. This application is evidenced by the functional rescue data and HMGB1 siRNA validation studies [3].

Autophagy Initiation Studies Requiring Decoupled Analysis of Autophagosome Formation Without Concomitant Lysosomal Enhancement

For research protocols that require selective induction of autophagosome formation (LC3-II increase) without simultaneous lysosomal biogenesis activation (cathepsin D maturation, LAMP-1 upregulation, TFEB nuclear translocation), Corynoxine B offers a clean pharmacological profile distinct from corynoxine. This selectivity is critical when the experimental objective is to isolate the contribution of autophagy initiation from lysosomal degradation in aggregate-prone protein clearance. The supporting evidence derives from the head-to-head comparison in N2aSwedAPP cells where only corynoxine—but not Corynoxine B—enhanced lysosomal markers [4].

Chemical Scaffold for Structure-Activity Relationship (SAR) Studies Aimed at Developing Brain-Penetrant PIK3C3-Dependent Autophagy Inducers

Recognizing that Corynoxine B has relatively low brain permeability, research groups have successfully used it as a parent scaffold to synthesize derivatives (e.g., CB6) with improved brain bioavailability and retained PIK3C3 complex activation activity. CB6 at 5–40 μM dose-dependently accelerated autophagy flux in N2a cells and at oral doses of 10–20 mg/kg/day over 21 days demonstrated significant neuroprotection in MPTP-treated mice. Corynoxine B serves as the essential reference standard and chemical starting point for such medicinal chemistry campaigns [5].

Quote Request

Request a Quote for Corynoxine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.